Bienvenue dans la boutique en ligne BenchChem!

Trocade

MMP selectivity profiling collagenase inhibition stromelysin

Select for collagenase-specific MMP inhibition (MMP-1 Ki=3.0 nM, MMP-13 Ki=3.4 nM) vs. gelatinases/stromelysin. Validated in STR/ORT mouse OA models and M. tuberculosis MMP-1 suppression. ≥98% purity, oral activity, and a well-tolerated clinical profile make it the definitive probe for collagen-driven cartilage or lung degradation research.

Molecular Formula C22H36N4O5
Molecular Weight 436.5 g/mol
CAS No. 190648-49-8
Cat. No. B1662331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrocade
CAS190648-49-8
Synonyms3(R)-(cyclopentylmethyl)-2(R)-((3,4,4-trimethyl-2,5-dioxo-1-imidazolidinyl)methyl)-4-oxo-4-piperidinobutyrohydroxamic acid
Ro 32-3555
Ro-32-3555
Ro32-3555
Molecular FormulaC22H36N4O5
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C
InChIInChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1
InChIKeyGFUITADOEPNRML-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trocade (Cipemastat, Ro 32-3555, CAS 190648-49-8): A Second-Generation Collagenase-Selective MMP Inhibitor with Defined Clinical Exposure


Trocade (cipemastat, Ro 32-3555, CAS 190648-49-8) is a second-generation, orally active, hydroxamate-based matrix metalloproteinase (MMP) inhibitor developed by Roche [1]. The compound functions as a potent, competitive inhibitor of collagenases (MMP-1, MMP-8, MMP-13) and gelatinase B (MMP-9), with Ki values of 3.0 nM (MMP-1), 3.4 nM (MMP-13), and 4.4 nM (MMP-8) [2]. Trocade is structurally classified as a dipeptide mimetic with a molecular weight of 436.55 g/mol (C22H36N4O5) and is supplied as a ≥97% pure powder for research applications . Notably, Trocade advanced through phase III clinical trials for rheumatoid arthritis before Roche discontinued development due to lack of efficacy in a well-controlled study, making it a compound with a complete clinical trial trajectory from phase I tolerability to phase III efficacy [3].

Why Trocade Cannot Be Casually Substituted by Broader-Spectrum MMP Inhibitors in Collagenase-Focused Research


Generic substitution with other MMP inhibitors in the hydroxamate class is scientifically invalid when collagenase selectivity is a critical experimental variable. Trocade (Ro 32-3555) is a collagenase-selective inhibitor, meaning its inhibitory potency against MMP-1, MMP-8, and MMP-13 is 1–2 orders of magnitude greater than its potency against stromelysin (MMP-3) or gelatinase A (MMP-2) [1]. In contrast, earlier-generation compounds such as batimastat (BB-94) and marimastat (BB-2516) are broad-spectrum MMP inhibitors that potently suppress MMP-2, MMP-3, and MMP-9 at concentrations comparable to their collagenase inhibition [2]. This pharmacological divergence has direct translational consequences: clinical trials of broad-spectrum MMP inhibitors like marimastat were plagued by dose-limiting musculoskeletal toxicity (arthralgia and myalgia), whereas Trocade, with its collagenase-selective profile, was well tolerated at all dose levels (10–150 mg) in healthy volunteers [3]. Furthermore, Trocade possesses extensive in vivo validation in STR/ORT mouse osteoarthritis models and rat monoarthritis models with established ED50 values (10 mg/kg, twice daily p.o.) [4]. Substituting a compound like GM6001 (ilomastat) or marimastat for Trocade without accounting for selectivity ratios and in vivo bioavailability will confound interpretation of collagenase-specific contributions to pathology and may introduce off-target MMP inhibition artifacts [2].

Trocade Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Trocade Demonstrates 176-Fold Selectivity for Collagenase-1 (MMP-1) Over Stromelysin-1 (MMP-3) vs. Broad-Spectrum Inhibition by Batimastat

Trocade (cipemastat, Ro 32-3555) inhibits human collagenase-1 (MMP-1) with a Ki of 3.0 nM, while its Ki for stromelysin-1 (MMP-3) is 527 nM, yielding a selectivity ratio of 176:1 in favor of collagenase-1 [1]. In contrast, batimastat (BB-94) inhibits MMP-1 with an IC50 of 3 nM and MMP-3 with an IC50 of 20 nM, representing a selectivity ratio of only 6.7:1 [2]. Marimastat (BB-2516) exhibits a Ki of 5 nM for MMP-1 and 200 nM for MMP-3, a selectivity ratio of 40:1 [2].

MMP selectivity profiling collagenase inhibition stromelysin batimastat comparison hydroxamate inhibitors

Trocade vs. Ilomastat (GM6001): Potency Differences of 7.5× for MMP-1 and 385× for MMP-2 Demand Distinct Experimental Design

Trocade inhibits human collagenase-1 (MMP-1) with a Ki of 3.0 nM, whereas the broad-spectrum MMP inhibitor ilomastat (GM6001) inhibits MMP-1 with a Ki of 0.4 nM, representing a 7.5-fold difference in potency favoring ilomastat [1][2]. For gelatinase A (MMP-2), the divergence is even more pronounced: Trocade exhibits a Ki of 154 nM, while ilomastat inhibits MMP-2 with a Ki of 0.4 nM, a 385-fold potency difference [2]. For MMP-3, Trocade Ki = 527 nM vs. ilomastat Ki = 27 nM (19.5-fold difference) [2]. At concentrations commonly used for ilomastat in vitro (10–25 μM), Trocade would be non-selective due to complete MMP-2, MMP-3, and MMP-9 inhibition, negating its collagenase-selective advantage.

MMP-1 inhibition GM6001 ilomastat collagenase potency comparison

Trocade Exhibits an ED50 of 10 mg/kg p.o. in Rat Subcutaneous Cartilage Degradation Model, Enabling Oral Dosing for In Vivo Collagenase Inhibition

In a rat subcutaneous granuloma-induced cartilage degradation model, Trocade (Ro 32-3555) prevented bovine nasal cartilage collagen breakdown with an ED50 of 10 mg/kg administered orally twice daily [1]. By comparison, marimastat (BB-2516) exhibits an oral ED50 of approximately 1–3 mg/kg in similar rat cartilage degradation models but lacks the collagenase selectivity of Trocade, leading to off-target MMP-2 and MMP-9 inhibition and associated musculoskeletal toxicity in clinical trials [2][3]. Batimastat (BB-94) shows potent in vivo cartilage protection but requires intraperitoneal administration due to negligible oral bioavailability (<5%) [2]. Prinomastat (AG3340) is orally bioavailable but is a broad-spectrum MMP-2, MMP-9, and MMP-13 inhibitor with minimal MMP-1 activity (Ki MMP-1 = 8.3 nM, Ki MMP-13 = 0.03 nM) [2]. Trocade additionally achieved a Cmax of 2.5–25 μg/mL and AUC0-infinity values ranging from 15–150 μg·h/mL across 10–150 mg oral doses in healthy volunteers [4].

oral bioavailability ED50 in vivo efficacy cartilage protection rat model

Trocade Demonstrates Superior Collagenase Selectivity Over Prinomastat: 3.0 nM vs. 8.3 nM for MMP-1, but Prinomastat Exhibits 100-Fold Greater MMP-13 Potency

Trocade inhibits human collagenase-3 (MMP-13) with a Ki of 3.4 nM and collagenase-1 (MMP-1) with a Ki of 3.0 nM, demonstrating balanced potency against both collagenases [1]. In contrast, prinomastat (AG3340) inhibits MMP-13 with a Ki of 0.03 nM but exhibits an MMP-1 Ki of 8.3 nM, representing a 277-fold selectivity preference for MMP-13 over MMP-1 [2]. For MMP-2, Trocade Ki = 154 nM vs. prinomastat Ki = 0.05 nM (3,080-fold difference). For MMP-3, Trocade Ki = 527 nM vs. prinomastat Ki = 0.3 nM (1,757-fold difference) [2]. Trocade's inhibitory profile is therefore defined by balanced collagenase-1, -2, -3 inhibition, whereas prinomastat is an MMP-13/MMP-2/MMP-9 inhibitor with minimal MMP-1 activity.

MMP-13 prinomastat collagenase-3 selectivity comparison AG3340

Trocade Prevents Structural Joint Damage in STR/ORT Mouse Osteoarthritis Model: 10–50 mg/kg p.o. Dose Range Reduces Joint Space Narrowing and Osteophyte Formation

In the STR/ORT mouse model of spontaneous osteoarthritis, Trocade (Ro 32-3555) administered orally at 10–50 mg/kg/day for 12 weeks significantly inhibited joint space narrowing and osteophyte formation as assessed by microfocal X-ray imaging and histomorphometry [1]. By comparison, marimastat was not evaluated in the STR/ORT model; instead, its in vivo osteoarthritis data derive primarily from rat monoarticular models with shorter dosing durations [2]. Doxycycline, a non-specific MMP inhibitor, reduces OA progression in canine models but requires chronic dosing at 4 mg/kg/day and lacks the selectivity to distinguish collagenase-specific from gelatinase-mediated effects [2]. Trocade is unique among collagenase-selective MMP inhibitors in having direct, published efficacy data in the STR/ORT mouse model, the most widely accepted preclinical model for human primary osteoarthritis [1].

osteoarthritis STR/ORT mouse in vivo efficacy joint space narrowing osteophyte

Trocade (Cipemastat, CAS 190648-49-8) High-Value Application Scenarios Derived from Quantitative Evidence


Collagenase-Specific MMP Inhibition in In Vitro Cartilage Explant Degradation Assays (e.g., IL-1α-Induced Bovine Nasal Cartilage Model)

Trocade is the optimal tool compound for IL-1α-induced bovine nasal cartilage explant degradation assays requiring collagenase-specific inhibition without confounding gelatinase or stromelysin suppression. Trocade inhibits IL-1α-induced cartilage collagen degradation with an IC50 of 60 nM, providing a defined concentration–response relationship for collagenase-dependent matrix breakdown [1]. At this IC50 concentration (60 nM), Trocade achieves near-complete inhibition of MMP-1 (Ki = 3.0 nM) and MMP-13 (Ki = 3.4 nM) while inhibiting MMP-2 by only ~28% (Ki = 154 nM) and MMP-3 by only ~10% (Ki = 527 nM) [1]. This experimental window enables clean attribution of cartilage degradation phenotypes to collagenase activity. In contrast, ilomastat (GM6001) at its IC50 concentration for cartilage degradation (~100 nM) would inhibit MMP-2, MMP-3, MMP-8, and MMP-9 by >90%, precluding mechanistic discrimination [2].

Oral Dosing for In Vivo Osteoarthritis Research Using the STR/ORT Mouse Model

For in vivo osteoarthritis studies in the STR/ORT mouse model, Trocade is the best-validated collagenase-selective MMP inhibitor with published efficacy data. Oral administration of 10–50 mg/kg/day for 12 weeks significantly reduces joint space narrowing and osteophyte formation as measured by microfocal X-ray, with histologic confirmation of articular cartilage protection [1]. This model is the gold standard for studying primary, age-related OA and for screening disease-modifying OA drug (DMOAD) candidates. Marimastat lacks published validation in the STR/ORT model, while prinomastat (AG3340) is an MMP-13/MMP-2/MMP-9 inhibitor with minimal MMP-1 activity, making it unsuitable for investigating the dual contribution of MMP-1 and MMP-13 to cartilage degradation [2].

MMP-1-Driven Pathological Tissue Destruction Research (e.g., Tuberculosis Immunopathology)

Trocade serves as a selective chemical probe for MMP-1-dependent tissue destruction in disease models where MMP-1 is the primary pathological collagenase. In human tuberculosis, MMP-1 concentrations are significantly elevated in bronchoalveolar lavage fluid, and M. tuberculosis infection selectively upregulates MMP1 gene expression and secretion in primary human monocytes. Trocade (Ro 32-3555) has been directly demonstrated to suppress M. tuberculosis-driven MMP-1 activity in primary human monocyte cultures [1]. In transgenic mice expressing human MMP-1, M. tuberculosis infection causes alveolar destruction and collagen breakdown that is preventable with Trocade [1]. Broad-spectrum inhibitors like marimastat would confound interpretation by simultaneously inhibiting MMP-2, MMP-9, and other gelatinases involved in TB immunopathology [2].

Quote Request

Request a Quote for Trocade

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.